2-(3-phenylpropyl)-8-quinoxalin-2-yl-2,8-diazaspiro[4.5]decan-3-one
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Description
2-(3-phenylpropyl)-8-quinoxalin-2-yl-2,8-diazaspiro[4.5]decan-3-one is a useful research compound. Its molecular formula is C25H28N4O and its molecular weight is 400.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 400.22631153 g/mol and the complexity rating of the compound is 582. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Characterization
The compound has been successfully synthesized and structurally characterized. An example is the synthesis of a related compound, 1-Phenyl-8-[[4-(pyrrolo[1,2-a]quinoxalin-4-yl)phenyl]methyl]-1,3,8-triazaspiro[4.5]decan-4-one, achieved via a multi-step pathway from 2-nitroaniline. Its structure was characterized using various spectral analyses (Guillon et al., 2020).
Antihypertensive Activity
Certain derivatives of this compound class have been prepared and evaluated as antihypertensive agents. For example, derivatives substituted with different groups at the 8 position showed varying degrees of antihypertensive activity (Caroon et al., 1981).
Potential in Drug Development
The quinoxaline scaffold, to which this compound belongs, is of interest due to its unique physicochemical properties and the possibility of targeted modifications. Quinoxaline-based compounds have been studied extensively for their potential antibacterial, antimycobacterial, antifungal, and antiprotozoal properties, highlighting their relevance in drug development (Jampílek, 2014).
Anticancer Activity
Certain compounds in this family have demonstrated cytotoxic potential against human leukemia cell lines, suggesting potential applications in cancer treatment (Guillon et al., 2020).
Properties
IUPAC Name |
2-(3-phenylpropyl)-8-quinoxalin-2-yl-2,8-diazaspiro[4.5]decan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O/c30-24-17-25(19-29(24)14-6-9-20-7-2-1-3-8-20)12-15-28(16-13-25)23-18-26-21-10-4-5-11-22(21)27-23/h1-5,7-8,10-11,18H,6,9,12-17,19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBXAEXRPUYGPFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(=O)N(C2)CCCC3=CC=CC=C3)C4=NC5=CC=CC=C5N=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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